tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate
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Overview
Description
tert-Butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate is a chemical compound that features a tert-butyl group, an amino group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate methylsulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
tert-Butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of stable intermediates and the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate include:
- tert-Butyl carbamate
- Methylsulfanyl derivatives
- Amino-substituted carbamates
Uniqueness
The presence of the tert-butyl group provides steric hindrance, while the amino and methylsulfanyl groups offer versatile reactivity in various chemical transformations .
Properties
Molecular Formula |
C7H14N2O2S |
---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |
InChI Key |
QNNVPHNPWRBCKH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\N)/SC |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)SC |
Origin of Product |
United States |
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